
Ergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline is an ergoline alkaloid, a diamine, an indole alkaloid fundamental parent and an indole alkaloid.
A series of structurally-related alkaloids that contain the ergoline backbone structure.
Wissenschaftliche Forschungsanwendungen
Fungal Association and Alkaloid Production
Ergoline alkaloids, such as those found in ergot, are produced by both fungi and plants, specifically in the Clavicipitaceae and Convolvulaceae families. Research has revealed that dicotyledonous plants in the Convolvulaceae family, like Ipomoea asarifolia and Turbina corymbosa, form symbiotic relationships with ergoline alkaloid-producing fungi from the newly established genus Periglandula within the Clavicipitaceae. This association is likely mutualistic, indicating a significant interplay between fungi and plants in alkaloid production and distribution (Steiner & Leistner, 2012).
Ergot Alkaloids in Medical Applications
Ergot alkaloids, derived from ergoline, have a long history as medicinal agents. They are notable for their structural similarity to neurotransmitters like noradrenaline, dopamine, and serotonin, offering a broad spectrum of potential applications in medicine. The biotechnology of ergot alkaloids involves parasitic and submerse production processes, and recent advancements in molecular genetics have opened new avenues for drug design and production (Tudzynski, Correia, & Keller, 2001).
Ergoline Alkaloids in Convolvulaceae
Studies have also focused on the molecular characterization of seed-transmitted clavicipitaceous fungi in dicotyledonous plants (Convolvulaceae), which produce ergoline alkaloids. This research contributes to understanding the evolutionary and biosynthetic origins of these alkaloids in plants, suggesting a unique biological interaction between plant species and fungal symbionts (Steiner et al., 2006).
Biosynthetic Pathways
The biosynthetic pathways of ergot alkaloids have been extensively studied, shedding light on the formation of the ergoline ring system, which is common to all ergot alkaloids. This research has profound implications for the development of pharmaceutical drugs and their precursors, highlighting the importance of understanding natural product biosynthesis (Gerhards, Neubauer, Tudzynski, & Li, 2014).
Eigenschaften
CAS-Nummer |
478-88-6 |
|---|---|
Produktname |
Ergoline |
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C14H16N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3,5,8,10,13,15-16H,2,4,6-7H2/t10-,13-/m1/s1 |
InChI-Schlüssel |
RHGUXDUPXYFCTE-ZWNOBZJWSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 |
SMILES |
C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |
Kanonische SMILES |
C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |
Synonyme |
Ergoline Ergolines |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



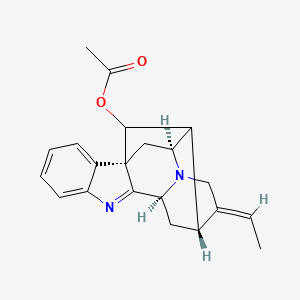
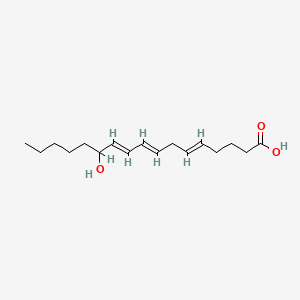
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)

![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)
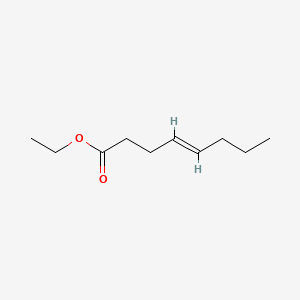
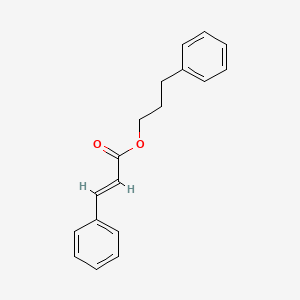
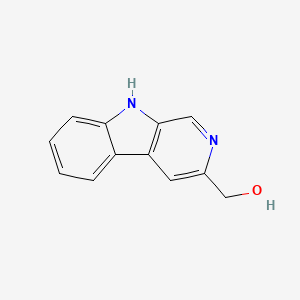
![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)
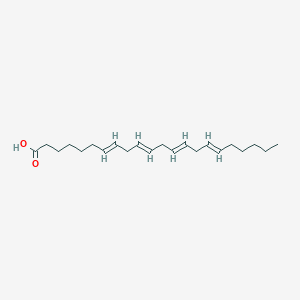
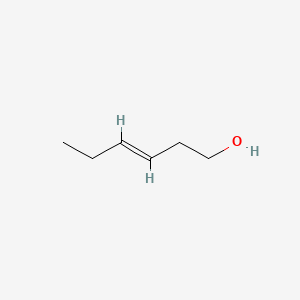
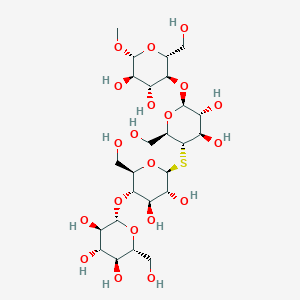
![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
![[4-(3-Methoxyphenyl)-1-piperazinyl]-[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B1233545.png)